

The Biological Functions of Leu-Tyr as a Metabolite: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Leu-Tyr**

Cat. No.: **B017732**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide Leucyl-Tyrosine (**Leu-Tyr**), a metabolite resulting from the breakdown of larger proteins, is emerging as a bioactive molecule with a diverse range of physiological functions. This technical guide provides an in-depth exploration of the biological activities of **Leu-Tyr**, focusing on its roles in antioxidant defense, regulation of blood pressure, modulation of the central nervous system, and its influence on cellular metabolic signaling. We present a compilation of quantitative data, detailed experimental methodologies for the assays discussed, and visual representations of the key signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development who are investigating the therapeutic potential of small peptides.

Introduction

Dipeptides, the smallest class of peptides, are not merely intermediates in protein metabolism but are increasingly recognized for their specific biological activities. Leucyl-Tyrosine (**Leu-Tyr**) and its isomer Tyrosyl-Leucine (Tyr-Leu) are dipeptides formed from the essential amino acid L-leucine and the non-essential amino acid L-tyrosine.^{[1][2]} Found in various protein hydrolysates and naturally formed during digestion, these dipeptides are absorbed into circulation and can exert effects on various physiological systems. Their bioactivity is of significant interest for the development of functional foods, nutraceuticals, and novel

therapeutic agents. This guide will systematically review the current scientific understanding of **Leu-Tyr**'s functions as a metabolite.

Antioxidant Properties

The presence of a tyrosine residue, with its phenolic hydroxyl group, confers significant antioxidant properties to peptides. This hydroxyl group can donate a hydrogen atom to scavenge free radicals, thus mitigating oxidative stress.

Quantitative Data on Antioxidant Activity

The antioxidant capacity of tyrosine-containing dipeptides has been evaluated using various assays, including the Oxygen Radical Absorbance Capacity (ORAC) and Trolox Equivalent Antioxidant Capacity (TEAC) assays. While specific values for **Leu-Tyr** are not always individually reported, studies on a range of tyrosine-containing dipeptides provide a strong indication of its potential.

Dipeptide/Amino Acid	Assay	Antioxidant Capacity ($\mu\text{mol TE/}\mu\text{mol}$)	Reference
Tyr-containing dipeptides (general)	ORAC	~1.0	[3]
Tyr (free amino acid)	ORAC	~1.0	[3]
Dipeptides with N-terminal Tyr	TEAC	Average 4.81 ± 0.10	[3]
Dipeptides with C-terminal Tyr (like Leu-Tyr)	TEAC	Average 1.70 ± 0.27	[3]
Trp-Tyr	ORAC	5.1	[3]

Note: TE = Trolox Equivalents. The data for Tyr-containing dipeptides provide a comparative context for the likely antioxidant capacity of **Leu-Tyr**.

Experimental Protocol: DPPH Radical Scavenging Assay

This assay is commonly used to determine the free radical scavenging activity of antioxidant compounds.

Principle: The stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical has a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

Materials:

- DPPH (2,2-diphenyl-1-picrylhydrazyl)
- Methanol or ethanol (spectrophotometric grade)
- Test sample (**Leu-Tyr**)
- Positive control (e.g., Ascorbic acid or Trolox)
- Microplate reader or spectrophotometer

Procedure:

- Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark.
- Sample preparation: Prepare a stock solution of **Leu-Tyr** in a suitable solvent (e.g., water or methanol) and make serial dilutions to various concentrations.
- Reaction: In a 96-well plate, add 100 μ L of the DPPH working solution to 100 μ L of the sample solutions at different concentrations.
- Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
- Measurement: Measure the absorbance at 517 nm using a microplate reader. A blank containing the solvent and DPPH solution is also measured.
- Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: $\% \text{ Scavenging} = [(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] \times 100$ Where A_{control} is the absorbance of the DPPH solution without the sample, and A_{sample} is the

absorbance of the sample with the DPPH solution. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined from a plot of scavenging activity against sample concentration.

Angiotensin-Converting Enzyme (ACE) Inhibition

Bioactive peptides are known to inhibit the angiotensin-converting enzyme (ACE), a key enzyme in the renin-angiotensin system that regulates blood pressure. Inhibition of ACE leads to a reduction in the production of the vasoconstrictor angiotensin II, resulting in an antihypertensive effect.

Quantitative Data on ACE Inhibition

Several studies have demonstrated the ACE inhibitory activity of peptides containing leucine and tyrosine residues.

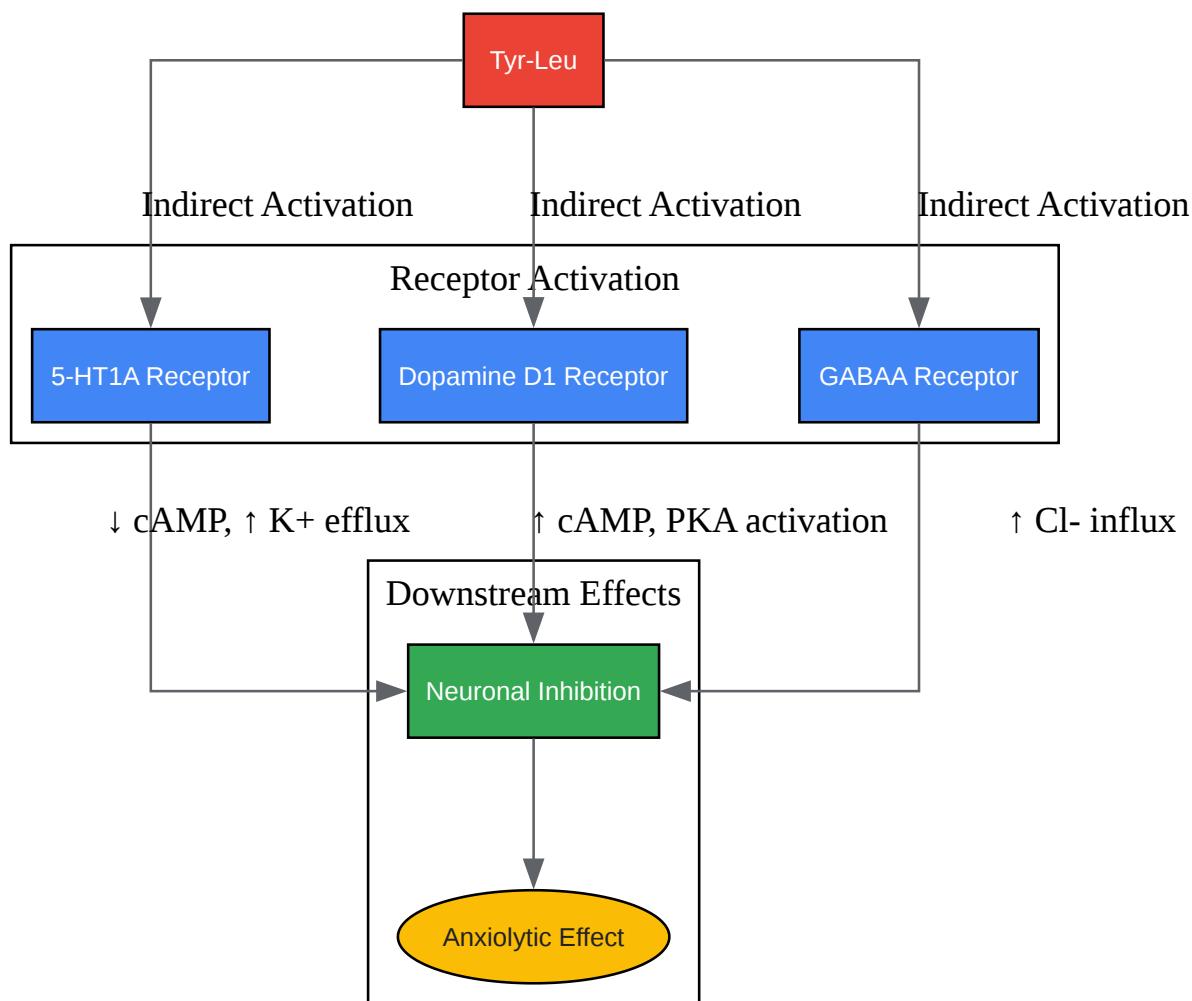
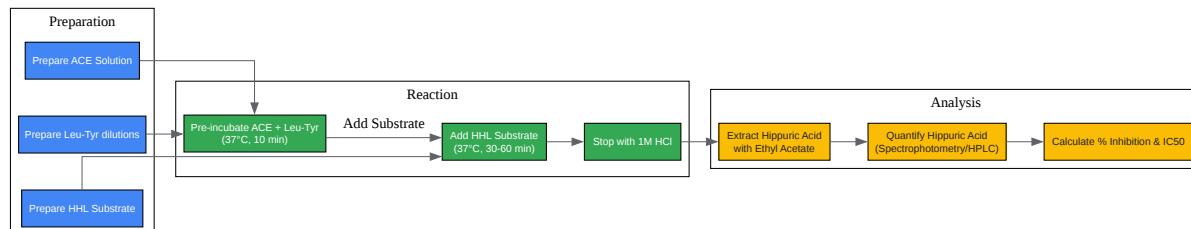
Peptide	IC50 Value (µM)	Reference
Leu-Leu-Tyr (LLY)	44.16 ± 2.45	[4]
Val-Tyr (VY)	Lower than losartan (17.13-146 µM)	[5]
Lys-Tyr (KY)	Lower than losartan (17.13-146 µM)	[5]
Ile-Tyr (IY)	Higher than losartan (17.13-146 µM)	[5]
WLQL	16.87 ± 0.54	[6]
LPSW	20.80 ± 0.79	[6]

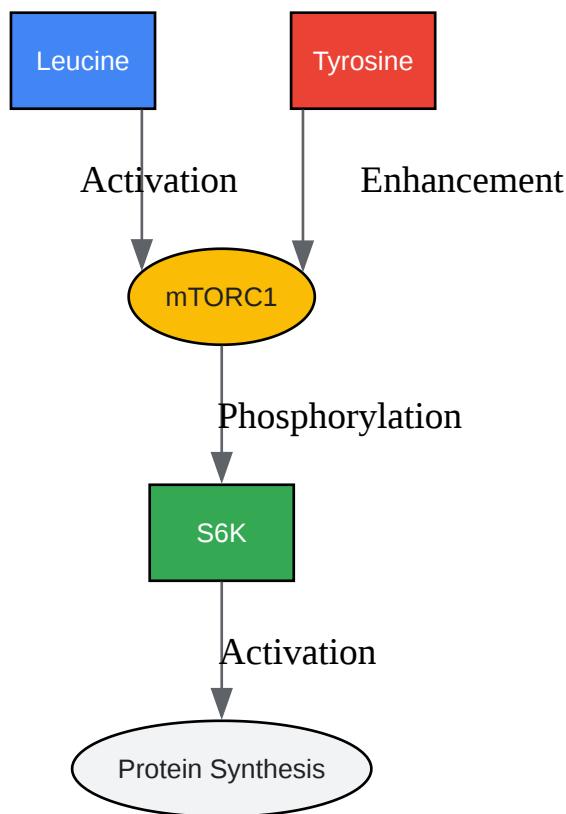
Note: IC50 is the half-maximal inhibitory concentration. While a specific IC50 for **Leu-Tyr** was not found in the provided search results, the data for structurally similar peptides suggest its potential as an ACE inhibitor.

Experimental Protocol: ACE Inhibition Assay

Principle: This assay measures the inhibition of ACE activity by quantifying the amount of hippuric acid produced from the substrate hippuryl-histidyl-leucine (HHL).

Materials:



- Angiotensin-converting enzyme (ACE) from rabbit lung
- Hippuryl-L-histidyl-L-leucine (HHL)
- Borate buffer with NaCl
- Inhibitor (**Leu-Tyr**)
- Captopril (positive control)
- 1M HCl
- Ethyl acetate
- Spectrophotometer or HPLC system


Procedure:

- Preparation of solutions:
 - Substrate solution: Dissolve HHL in borate buffer.
 - Enzyme solution: Dissolve ACE in borate buffer.
 - Inhibitor solutions: Dissolve **Leu-Tyr** and captopril at various concentrations in borate buffer.
- Reaction:
 - Pre-incubate 50 μ L of the inhibitor solution with 50 μ L of the ACE solution at 37°C for 10 minutes.
 - Initiate the reaction by adding 150 μ L of the HHL substrate solution.

- Incubate the mixture at 37°C for 30-60 minutes.
- Termination of reaction: Stop the reaction by adding 250 µL of 1M HCl.
- Extraction: Add 1.5 mL of ethyl acetate, vortex, and centrifuge to separate the layers.
- Quantification:
 - Transfer 1 mL of the upper ethyl acetate layer to a new tube and evaporate the solvent.
 - Re-dissolve the dried hippuric acid in a suitable solvent (e.g., distilled water or mobile phase for HPLC).
 - Measure the absorbance at 228 nm using a spectrophotometer or quantify using a reverse-phase HPLC system.
- Calculation: The percentage of ACE inhibition is calculated as: % Inhibition = $[(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] \times 100$ Where A_{control} is the absorbance of the reaction without the inhibitor, and A_{sample} is the absorbance with the inhibitor. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Logical Workflow for ACE Inhibition Assay

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. L-Tyrosyl-L-leucine | C15H22N2O4 | CID 87071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Structure-Functional Study of Tyrosine and Methionine Dipeptides: An Approach to Antioxidant Activity Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of the Interaction Between Angiotensin-Converting Enzyme (ACE) and ACE-Inhibitory Tripeptide from Casein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring angiotensin-I converting enzyme inhibitory activity by micro plate assays: comparison using marine cryptides and tentative threshold determinations with captopril and

losartan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [The Biological Functions of Leu-Tyr as a Metabolite: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b017732#biological-functions-of-leu-tyr-as-a-metabolite\]](https://www.benchchem.com/product/b017732#biological-functions-of-leu-tyr-as-a-metabolite)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com